molecular formula C12H17N3O B1277986 N-(pyridin-2-ylmethyl)piperidine-4-carboxamide CAS No. 884497-59-0

N-(pyridin-2-ylmethyl)piperidine-4-carboxamide

Cat. No.: B1277986
CAS No.: 884497-59-0
M. Wt: 219.28 g/mol
InChI Key: CHCLPRBUDSLSOH-UHFFFAOYSA-N
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Description

N-(pyridin-2-ylmethyl)piperidine-4-carboxamide: is a chemical compound with the molecular formula C12H17N3O and a molecular weight of 219.28 g/mol It is characterized by the presence of a piperidine ring substituted with a pyridin-2-ylmethyl group and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(pyridin-2-ylmethyl)piperidine-4-carboxamide typically involves the reaction of piperidine derivatives with pyridine-2-carboxaldehyde under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to facilitate the reaction. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions: N-(pyridin-2-ylmethyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: N-(pyridin-2-ylmethyl)piperidine-4-carboxamide is used as a building block in organic synthesis. It is employed in the preparation of various heterocyclic compounds and as a ligand in coordination chemistry .

Biology: In biological research, this compound is studied for its potential as a pharmacological agent. It has shown promise in modulating biological pathways and interacting with specific molecular targets .

Medicine: The compound is investigated for its potential therapeutic applications, including its role as an inhibitor of certain enzymes and receptors. It is being explored for its efficacy in treating various diseases .

Industry: In the industrial sector, this compound is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals .

Mechanism of Action

The mechanism of action of N-(pyridin-2-ylmethyl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: N-(pyridin-2-ylmethyl)piperidine-4-carboxamide is unique due to its specific substitution pattern and the presence of both a piperidine ring and a pyridine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

N-(pyridin-2-ylmethyl)piperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O/c16-12(10-4-7-13-8-5-10)15-9-11-3-1-2-6-14-11/h1-3,6,10,13H,4-5,7-9H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHCLPRBUDSLSOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C(=O)NCC2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60403538
Record name N-(pyridin-2-ylmethyl)piperidine-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60403538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

884497-59-0
Record name N-(pyridin-2-ylmethyl)piperidine-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60403538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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